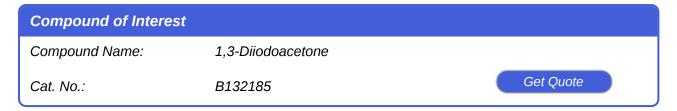


An In-depth Technical Guide to 1,3-Diiodoacetone: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,3-diiodoacetone**, a bifunctional alkylating agent with significant applications in chemical synthesis and biomedical research. This document details its chemical and physical properties, provides validated experimental protocols for its synthesis, and explores its utility as a cross-linking agent for studying protein-protein interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Core Properties of 1,3-Diiodoacetone

1,3-Diiodoacetone, also known as 1,3-diiodo-2-propanone, is a halogenated ketone that serves as a versatile reagent in organic synthesis and as a tool in biochemical studies. Its key properties are summarized in the table below.



Property	Value	Reference
CAS Number	6305-40-4	
Molecular Formula	C3H4l2O	[1]
Molecular Weight	309.87 g/mol	[1]
Appearance	Neat	[1]
Synonyms	1,3-Diiodo-2-propanone, NSC 41123	[1]

Synthesis of 1,3-Diiodoacetone: Experimental Protocols

Two primary methods for the synthesis of **1,3-diiodoacetone** are presented below, offering flexibility in starting materials and reaction conditions.

Synthesis from Glycerol 1,3-Dichlorohydrin

This method involves a trans-halogenation followed by an oxidation step. New and efficient routes have been developed for this synthesis, starting from glycerol 1,3-dichlorohydrin.[2]

Experimental Protocol:

Step 1: Trans-iodination of 1,3-Dichloropropanol This step is followed by the oxidation of the resulting 1,3-diiodopropanol.

Step 2: Oxidation to **1,3-Diiodoacetone** To a round bottom flask, add periodic acid (H₅IO₆, 0.529 g, 1.5 mmol) and acetonitrile (10 mL). Stir the resulting suspension vigorously for 15 minutes. Subsequently, add polyvinyl-pyridinium chlorochromate (PV-PCC) resin (0.031 g, 0.07 mmol) and 1,3-diiodopropanol (0.32 g, 1.0 mmol). Continue to stir the reaction medium vigorously for 3 hours. After the reaction is complete, filter the heterogeneous medium through filter paper and evaporate the solvent to yield a viscous brownish liquid. Dilute the liquid in ether (20 mL) and wash with a 1% Na₂S₂O₃ solution (20 mL).[2]



Synthesis via Metathesis Reaction from 1,3-Dichloroacetone

This protocol utilizes a metathesis reaction where the chlorine atoms of 1,3-dichloroacetone are substituted with iodine.[2]

Experimental Protocol:

In a 250 mL, 3-necked round-bottom flask equipped with a stirrer, condenser, and a thermometer, charge 12.7 g (0.1 mole) of commercially available, practical grade 1,3-dichloroacetone and 100 mL of acetone. Add 30.0 g (0.2 mole) of sodium iodide to the reaction flask at a rate that maintains the temperature between 20 and 30°C. The reaction is exothermic and may require cooling with an ice-water bath to control the temperature. After the addition of sodium iodide is complete, stir the contents of the flask for two hours. Filter the reaction mixture to collect the sodium chloride formed. Evaporate the filtrate in vacuo on a rotary evaporator. Dilute the residue with 200 mL of methylene chloride and filter again to remove any additional salt. Wash the filtrate with two 100 mL portions of water.[2]

Applications in Research and Development

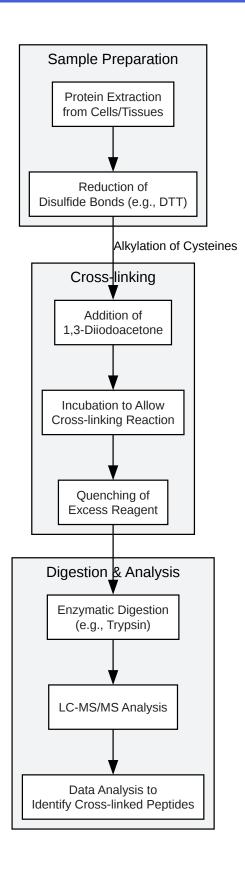
1,3-diiodoacetone's utility stems from its bifunctional nature, allowing it to react with two nucleophilic residues. This property is particularly valuable in the cross-linking of cysteine residues in peptides and proteins.

Cross-linking of Peptides and Proteins

As a bifunctional thiol-reactive agent, **1,3-diiodoacetone** can form an acetone-like bridge between two cysteine residues via a thioether linkage.[3] This is instrumental in studying protein-protein interactions, protein dimerization, and for stabilizing peptide conformations, such as α -helices.[3] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the thiol groups of cysteine residues attack the carbon atoms bearing the iodine atoms.

The general workflow for using **1,3-diiodoacetone** as a cross-linking agent in a proteomics study is depicted below.





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Workflow for Protein Cross-linking using **1,3-Diiodoacetone**.



Synthesis of Heterocyclic Compounds

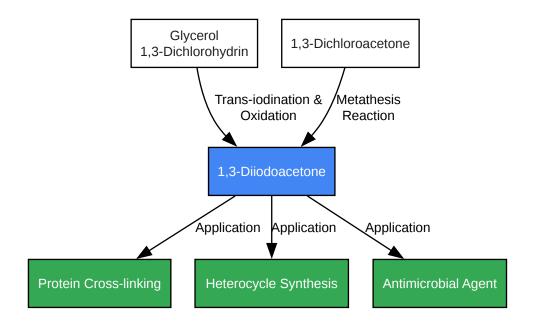
1,3-diiodoacetone is employed in organic synthesis for the construction of various heterocyclic systems through S- and N-alkylation reactions.[2] Many of these heterocyclic compounds exhibit a range of biological activities, including analgesic, anti-inflammatory, antiviral, antihypertensive, and antitumor properties.[2]

Antimicrobial and Algicidal Agent

1,3-diiodoacetone has been utilized as a microbicide and algaecide for the treatment of industrial water.[2]

Logical Relationship of Synthesis and Application

The synthesis of **1,3-diiodoacetone** is a prerequisite for its application in various scientific domains. The following diagram illustrates the logical flow from starting materials to its key applications.



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From Synthesis to Application of **1,3-Diiodoacetone**.

Conclusion



1,3-diiodoacetone is a valuable chemical entity with established synthetic routes and diverse applications. Its role as a bifunctional alkylating agent, particularly for the cross-linking of cysteine residues, makes it a powerful tool for researchers investigating protein structure and interactions. The detailed protocols and information provided in this guide are intended to facilitate its effective use in both chemical and biological research settings.

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